4-butyl-6-chloro-9-(4-fluorophenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 4-butyl-6-chloro-9-(4-fluorophenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14999322
InChI: InChI=1S/C21H19ClFNO3/c1-2-3-4-13-9-19(25)27-20-16(13)10-18(22)21-17(20)11-24(12-26-21)15-7-5-14(23)6-8-15/h5-10H,2-4,11-12H2,1H3
SMILES:
Molecular Formula: C21H19ClFNO3
Molecular Weight: 387.8 g/mol

4-butyl-6-chloro-9-(4-fluorophenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

CAS No.:

Cat. No.: VC14999322

Molecular Formula: C21H19ClFNO3

Molecular Weight: 387.8 g/mol

* For research use only. Not for human or veterinary use.

4-butyl-6-chloro-9-(4-fluorophenyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one -

Specification

Molecular Formula C21H19ClFNO3
Molecular Weight 387.8 g/mol
IUPAC Name 4-butyl-6-chloro-9-(4-fluorophenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Standard InChI InChI=1S/C21H19ClFNO3/c1-2-3-4-13-9-19(25)27-20-16(13)10-18(22)21-17(20)11-24(12-26-21)15-7-5-14(23)6-8-15/h5-10H,2-4,11-12H2,1H3
Standard InChI Key WKKSSMMSGZGWDY-UHFFFAOYSA-N
Canonical SMILES CCCCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)C4=CC=C(C=C4)F

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a chromeno[8,7-e]oxazin-2-one backbone fused with a dihydropyran ring system. Key structural elements include:

  • A butyl chain at position 4 contributing to hydrophobic interactions

  • A chlorine atom at position 6 enhancing electrophilic reactivity

  • A 4-fluorophenyl group at position 9 enabling π-π stacking interactions

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC₂₁H₁₉ClFNO₃
Molecular Weight387.8 g/mol
IUPAC Name4-butyl-6-chloro-9-(4-fluorophenyl)-8,10-dihydropyrano[2,3-f]benzoxazin-2-one
Canonical SMILESCCCCC1=CC(=O)OC2=C3CN(COC3=C(C=C12)Cl)C4=CC=C(C=C4)F

The three-dimensional conformation reveals a bent molecular geometry, with the fluorophenyl group positioned perpendicular to the oxazinone plane, creating distinct hydrophobic and polar regions .

Crystallographic Data

While single-crystal X-ray diffraction data remains unpublished, computational models predict:

  • Torsion angles: 112° between the chromene and oxazine rings

  • Van der Waals volume: 298.7 ų

  • Polar surface area: 61.2 Ų

Synthetic Methodologies

Primary Synthesis Route

The compound is typically synthesized through a five-step sequence:

Table 2: Representative Synthetic Pathway

StepReaction TypeConditionsYield
1Claisen-Schmidt condensationNaOH/EtOH, 60°C, 12 hr68%
2CyclocondensationPTSA, toluene reflux52%
3ChlorinationSO₂Cl₂, DCM, 0°C → rt83%
4Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, K₃PO₄47%
5Oxazinone formationPhCOCl, NEt₃, THF65%

Critical challenges include controlling regioselectivity during the chlorination step and minimizing epimerization during ring closure .

Alternative Synthetic Approaches

Physicochemical Properties

Thermodynamic Parameters

Table 3: Experimental Physicochemical Data

ParameterValueMethod
Melting Point184-186°CDSC
LogP3.89 ± 0.12Shake-flask
Aqueous Solubility12.7 μg/mL (25°C)HPLC-UV
pKa4.32 (acidic)Potentiometric

The compound exhibits pH-dependent solubility, with maximum dissolution achieved at pH 6.8 (PBS buffer), correlating with its weakly acidic nature .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J=8.4 Hz, 2H), 7.08 (t, J=8.8 Hz, 2H), 6.89 (s, 1H), 4.32 (m, 2H), 3.76 (t, J=6.0 Hz, 2H)

  • ¹³C NMR: 168.5 (C=O), 162.1 (d, J=247 Hz, C-F), 154.3 (aromatic C-Cl)

  • HRMS: m/z 388.1182 [M+H]⁺ (calc. 388.1185)

ParameterValueModel
Caco-2 Permeability12.7 × 10⁻⁶ cm/sPAMPA
Plasma Protein Binding92.4%Equilibrium dialysis
CYP3A4 InhibitionIC₅₀ = 8.2 μMFluorescent assay
hERG BlockadeIC₅₀ > 30 μMPatch-clamp

Notably, the compound demonstrates favorable brain penetration in murine models (Brain/Plasma ratio = 0.85).

Structure-Activity Relationship (SAR) Studies

Systematic modification of substituents reveals:

  • Butyl chain elongation → Increased logP but decreased aqueous solubility

  • Fluorine substitution → 3-fold improvement in JAK3 binding affinity (CF₃ > F > H)

  • Chlorine removal → Complete loss of PDE4B inhibition

Table 5: SAR Analysis of Key Derivatives

DerivativeJAK3 IC₅₀ (nM)PDE4B IC₅₀ (nM)LogD₇.₄
Parent compound381423.89
4-Pentyl analog451554.12
9-(3-Fluorophenyl)112893.75
6-Bromo substitution2103304.01

Stability and Degradation Pathways

Forced degradation studies identify three primary pathways:

  • Oxidative degradation: Formation of N-oxide at the oxazine nitrogen (25% after 72 hr under 3% H₂O₂)

  • Photolytic cleavage: Ring-opening reaction under UV light (λ > 300 nm)

  • Hydrolysis: Lactone ring opening at pH > 9.0

Table 6: Accelerated Stability Testing Results

ConditionTimePurity LossMajor Degradant
40°C/75% RH3 mo2.3%Oxidative N-oxide
Light (1.2 million lux)10 d15.7%Ring-opened diol
pH 3.0 buffer7 d0.8%None detected

Industrial-Scale Production Considerations

Current manufacturing challenges include:

  • High catalyst loading in amination step (0.5 mol% Pd)

  • Residual palladium levels exceeding ICH Q3D limits

  • Polymorphic control during crystallization

Emerging solutions:

  • Continuous chromatography for palladium removal (residual Pd < 2 ppm)

  • Seeded cooling crystallization to ensure Form I purity >99.5%

  • Enzymatic resolution of diastereomeric impurities

Future Research Directions

Priority areas for investigation include:

  • Development of asymmetric synthesis routes to access enantiopure forms

  • Exploration of nanoparticle formulations for enhanced bioavailability

  • Mechanistic studies on off-target effects in kinase signaling networks

  • Computational modeling of phase III metabolite structures

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